molecular formula C17H16FNO B5503087 (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone

(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone

Cat. No.: B5503087
M. Wt: 269.31 g/mol
InChI Key: DTDDIRRGKRCIBU-UHFFFAOYSA-N
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Description

(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone is an organic compound that features a fluorophenyl group and a pyrrolidinylphenyl group connected via a methanone linkage

Scientific Research Applications

(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for “(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone” is not available in the retrieved data .

Safety and Hazards

The specific safety and hazards information for “(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone” is not available in the retrieved data .

Future Directions

The future directions for the study of “(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone” and similar compounds could involve further exploration of their potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, more research could be conducted to investigate the influence of steric factors on biological activity and to develop new synthetic strategies for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1-pyrrolidinyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

    (4-fluorophenyl)(pyridin-4-yl)methanone: Shares the fluorophenyl group but has a pyridinyl group instead of a pyrrolidinyl group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring.

Uniqueness: (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone is unique due to the presence of both a fluorophenyl and a pyrrolidinyl group, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

(4-fluorophenyl)-(4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-11-1-2-12-19/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDDIRRGKRCIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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